![molecular formula C14H12Cl2N2O2S B5789504 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide, also known as TAK-659, is a small molecule inhibitor that targets the protein known as Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide binds irreversibly to the active site of BTK, inhibiting its kinase activity and preventing downstream signaling events. This leads to the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, one limitation is the potential for resistance to develop over time, particularly in patients with mutations in the BTK gene. In addition, the optimal dosing and scheduling of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide in combination with other therapies is still being investigated.
Zukünftige Richtungen
For 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as investigations into its potential use in combination with other targeted therapies. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide and to identify biomarkers that may predict response to treatment. Finally, the potential use of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide in other BTK-mediated diseases, such as autoimmune disorders, is an area of active investigation.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide involves several steps, including the reaction of 2,4-dichlorophenyl isocyanate with 2-thienylacetic acid to form the corresponding amide. This amide is then reacted with ethyl chloroformate to produce the ethyl ester, which is subsequently treated with ammonia to yield the target compound.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In these studies, 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has demonstrated potent and selective inhibition of BTK, resulting in the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells. 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has also shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-4-3-9(12(16)7-10)6-13(17)18-20-14(19)8-11-2-1-5-21-11/h1-5,7H,6,8H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRINCMBNJOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.